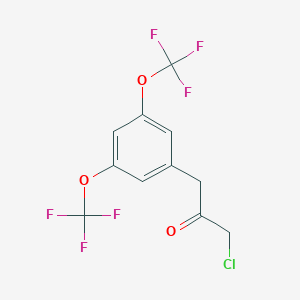

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Description

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₁H₇ClF₆O₃ (calculated molecular weight: ~336.45 g/mol). The compound features a propan-2-one backbone substituted with a chlorine atom at the 3-position and a 3,5-bis(trifluoromethoxy)phenyl group at the 1-position. The trifluoromethoxy (-OCF₃) groups are electron-withdrawing substituents, which significantly influence the compound’s reactivity, solubility, and stability.

Properties

Molecular Formula |

C11H7ClF6O3 |

|---|---|

Molecular Weight |

336.61 g/mol |

IUPAC Name |

1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H7ClF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |

InChI Key |

PTHPUMDMMSTTRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzene with a chloropropanone derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of drug development, where the compound’s ability to modulate biological pathways is of interest .

Comparison with Similar Compounds

The following analysis compares 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one with structurally or functionally related compounds, based on available evidence and inferred properties.

Structural and Functional Group Comparison

Key Observations :

- The target compound’s aromatic and ketone functionalities contrast sharply with the aliphatic structure of 3-chloro-1,1,1-trifluoropropane. This difference implies divergent physicochemical properties (e.g., boiling points, polarity) and reactivity profiles.

- Both compounds contain chlorine and trifluoromethyl-related groups (-CF₃ or -OCF₃), which enhance thermal stability and resistance to metabolic degradation. However, the aromatic -OCF₃ groups in the target compound may increase its lipophilicity compared to the aliphatic -CF₃ group in 3-chloro-1,1,1-trifluoropropane.

Disposal and Environmental Considerations

- 3-Chloro-1,1,1-trifluoropropane : Requires disposal via specialized facilities due to halogenated hydrocarbon content, which may pose ozone depletion or toxicity risks .

Hypothetical Comparison with Other Analogues

- Similarity to Chloroacetophenones: Compounds like 3-chloroacetophenone share the ketone and chlorine motifs but lack -OCF₃ groups. The absence of electron-withdrawing substituents in these analogues reduces their stability under acidic or oxidative conditions compared to the target compound.

- Comparison with Bis(trifluoromethoxy)benzene Derivatives : Derivatives such as 3,5-bis(trifluoromethoxy)benzaldehyde lack the chlorinated ketone chain, resulting in lower molecular complexity and different reactivity (e.g., aldehyde vs. ketone functional groups).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one, and what factors influence the choice of method?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized using 3-chlorobenzaldehyde and trifluoroacetone under alkaline conditions in ethanol/methanol, with heating to accelerate kinetics . Key factors include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and stoichiometric ratios of electrophilic/nucleophilic components. Purification often employs distillation or recrystallization, with HPLC monitoring to ensure purity ≥95% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethoxy group environments, while NMR resolves chloro-propanone regiochemistry.

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700–1750 cm) and C-Cl vibrations (~550–750 cm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHClFO: ~370.98).

- HPLC : Quantifies purity and detects byproducts using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic acylation but may increase trifluoromethoxy group hydrolysis. Testing mixed solvents (e.g., toluene/ethanol) balances reactivity and stability.

- Catalyst Screening : Lewis acids (e.g., AlCl) improve Friedel-Crafts efficiency but require strict moisture control. Heterogeneous catalysts (e.g., zeolites) reduce side reactions .

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time and thermal degradation risks .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should researchers resolve contradictory NMR data when assigning signals for this compound?

- Methodological Answer :

- 2D NMR Techniques : HSQC/HMBC correlations clarify ambiguous - couplings, especially for overlapping trifluoromethoxy or chlorinated aromatic signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to validate assignments .

- Isotopic Labeling : Synthesize -labeled analogs to trace carbonyl or aromatic carbon environments.

- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem) for structurally similar compounds .

Q. What experimental strategies can elucidate degradation pathways under environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and analyze degradation products via LC-MS/MS.

- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation mechanisms.

- Controlled Hydrolysis Studies : Use buffered solutions (pH 2–12) to identify pH-sensitive bonds (e.g., ester or ketone groups).

- Environmental Simulation : Study photodegradation in aqueous matrices using solar simulators, correlating half-lives with QSAR models .

Q. How can researchers design experiments to evaluate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.

- Leaving Group Analysis : Compare chloro- vs. bromo-propanone analogs to assess halogen mobility via Hammett plots.

- Solvent Effects : Test polarity (e.g., water vs. DMSO) to determine transition-state stabilization.

- Computational Insights : Use molecular docking to predict steric/electronic barriers at the chloropropanone site .

Data Contradiction Analysis

Q. How should discrepancies in bioactivity data between in vitro and in vivo studies be addressed?

- Methodological Answer :

- Metabolite Profiling : Identify in vivo metabolites via LC-HRMS to assess stability or activation pathways.

- Protein Binding Assays : Measure serum albumin binding to explain reduced free compound concentrations in vivo.

- Dose-Response Modeling : Use Hill coefficients to compare potency shifts across models.

- Species-Specific Factors : Test metabolic enzymes (e.g., CYP450 isoforms) to identify interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.